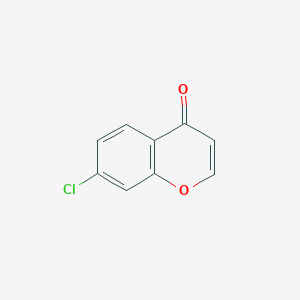

7-Chloro-4H-chromen-4-one

Descripción general

Descripción

7-Chloro-4H-chromen-4-one is a chemical compound belonging to the benzopyran family. Benzopyrans, also known as chromones, are a class of organic compounds characterized by a benzene ring fused to a pyran ring. The presence of a chlorine atom at the 7th position of the benzopyran structure distinguishes this compound from other benzopyrans. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and material science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4H-chromen-4-one typically involves the chlorination of 4H-1-benzopyran-4-one. One common method includes the reaction of 4H-1-benzopyran-4-one with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds with the substitution of a hydrogen atom at the 7th position by a chlorine atom, yielding this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the C7 Position

The chlorine atom at position 7 undergoes nucleophilic substitution under basic conditions. This reaction is pivotal for synthesizing derivatives with modified biological and chemical properties.

Key Reagents and Conditions

- Amines : React with 7-chloro-4H-chromen-4-one in ethanol under reflux to yield 7-amino derivatives .

- Thiols : Thiophenol derivatives substitute chlorine in the presence of K₂CO₃, forming 7-arylthiochromones .

- Alkoxides : Methanol/sodium methoxide systems facilitate methoxy substitution at C7 .

Example Reaction Table 1: Substitution Reactions at C7

Reduction of the 4-Ketone Group

The ketone at position 4 is reducible to a secondary alcohol, forming dihydrochromenol derivatives.

Reagents

- NaBH₄ : Selective reduction in methanol at 0–25°C .

- LiAlH₄ : Requires anhydrous THF and yields fully reduced products .

Example Reaction Table 2: Reduction Products

| Reducing Agent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, 25°C, 2 h | 4-Hydroxy-7-chloro-chroman | Anticancer intermediates | |

| LiAlH₄ | THF, reflux, 6 h | 7-Chloro-3,4-dihydro-2H-chromene | Bioactive scaffolds |

Oxidation Reactions

The chromone ring undergoes oxidation to form quinone-like structures, enhancing electrophilicity for further reactions.

Key Findings

- KMnO₄/H₂SO₄ : Oxidizes the chromone ring to a quinone .

- CrO₃/AcOH : Produces 7-chloro-4-oxo-2,3-epoxy derivatives .

Example Reaction

Electrophilic Aromatic Substitution

Electrophiles target electron-rich positions (C6 and C8) on the chromone ring.

Notable Reactions

- Nitration : HNO₃/H₂SO₄ introduces nitro groups at C6 .

- Sulfonation : Fuming H₂SO₄ adds sulfonic acid groups at C8 .

Table 3: Electrophilic Substitution Products

| Electrophile | Conditions | Position | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| NO₂⁺ | HNO₃/H₂SO₄, 0°C | C6 | 6-Nitro-7-chloro-4H-chromen-4-one | 65 | |

| SO₃H⁺ | H₂SO₄, 100°C | C8 | 8-Sulfo-7-chloro-4H-chromen-4-one | 58 |

Condensation and Cyclization

The ketone group participates in condensation reactions to form heterocyclic derivatives.

Examples

- Hydrazones : Reacts with hydrazines to form hydrazone derivatives, which cyclize into pyrazoles .

- Knoevenagel Condensation : With malononitrile to form 3-cyano-4H-chromenes .

Mechanism Insight

Hydrazine attacks the ketone, forming a hydrazone intermediate that undergoes cyclization via intramolecular nucleophilic substitution .

Metal Coordination Complexes

The compound acts as a ligand for transition metals, forming complexes with bioactivity.

Case Study

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis : 7-Chloro-4H-chromen-4-one is extensively used in organic synthesis as a precursor for developing more complex chromone derivatives. Its unique structure allows for modifications that can lead to compounds with diverse biological activities.

| Derivative | Description | Potential Applications |

|---|---|---|

| 2-Phenyl-4H-chromen-4-one | Lacks chlorine but shares similar activities | Anticancer studies |

| 7-Methoxy-2-phenyl-4H-chromen-4-one | Methoxy group alters reactivity | Neuroprotective effects |

| 6-Chloro-2-phenyl-4H-chromen-4-one | Chlorine at different position affects properties | Antimicrobial applications |

Biology

Research indicates that this compound exhibits promising antiproliferative effects against various cancer cell lines. Studies have demonstrated its ability to induce apoptosis in cancer cells such as MCF-7 and HL-60.

Case Study : A study evaluated the cytotoxicity of chromen derivatives against different cancer cell lines, revealing that compounds based on this scaffold showed moderate to high potency, particularly against MOLT-4 cells (IC50 = 24.4 μM) .

Medicine

The compound is explored for multiple therapeutic potentials:

- Anticancer Activity : Demonstrated efficacy in inhibiting tumor growth through apoptosis induction.

- Anti-inflammatory Properties : Investigated for its ability to reduce inflammation markers.

- Antimicrobial Effects : Shown to possess activity against various pathogens.

Mechanism of Action : The compound interacts with cellular proteins, disrupting normal functions and leading to cell death, particularly in cancer cells .

Industry

In industrial applications, this compound is utilized in the development of dyes and pigments due to its vibrant color properties. Its derivatives are also being studied for use in materials science, particularly in creating polymers with specific functionalities.

Mecanismo De Acción

The mechanism of action of 7-Chloro-4H-chromen-4-one involves its interaction with various molecular targets. For instance, it has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. The compound may interact with cellular proteins and enzymes, disrupting normal cellular functions and leading to cell death . Additionally, its anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines .

Comparación Con Compuestos Similares

Similar Compounds

4H-1-Benzopyran-4-one: The parent compound without the chlorine substitution.

6-Chloro-4H-1-benzopyran-4-one: Chlorine substitution at the 6th position.

7-Chloro-3-methyl-4H-1-benzopyran-4-one: Methyl group at the 3rd position in addition to the chlorine substitution.

Uniqueness

7-Chloro-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 7th position enhances its reactivity and potential biological activities compared to its non-chlorinated counterpart .

Actividad Biológica

7-Chloro-4H-chromen-4-one, a member of the chromone family, has attracted considerable attention due to its diverse biological activities. This compound, characterized by a chlorine substitution at the 7th position of the benzopyran structure, exhibits significant potential in medicinal chemistry, particularly in cancer therapy and as an anti-inflammatory agent. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by case studies and research findings.

Chemical Structure and Properties

This compound is defined by its unique structural features:

- Chemical Formula : C_9H_6ClO

- CAS Number : 101860-74-6

- Molecular Weight : 180.60 g/mol

The presence of the chlorine atom enhances the compound's reactivity and biological properties compared to its non-chlorinated counterparts.

Anticancer Properties

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. A study evaluating its efficacy against HL-60 (human promyelocytic leukemia), MOLT-4 (human T-cell leukemia), and MCF-7 (breast cancer) cells revealed moderate cytotoxicity. The compound showed an IC50 value of 42.0 ± 2.7 μM against HL-60 and 24.4 ± 2.6 μM against MOLT-4 cells, indicating promising anticancer potential .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| HL-60 | 42.0 ± 2.7 |

| MOLT-4 | 24.4 ± 2.6 |

| MCF-7 | 68.4 ± 3.9 |

The mechanism underlying its anticancer activity involves induction of apoptosis through interaction with cellular proteins and enzymes, disrupting normal cellular functions .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It inhibits key inflammatory pathways and enzymes, thereby reducing inflammation in various models . The compound's ability to modulate inflammatory responses makes it a candidate for therapeutic applications in diseases characterized by chronic inflammation.

Antimicrobial Activity

The compound also displays antimicrobial properties, with studies suggesting effectiveness against a range of bacterial strains. Its mechanism likely involves disruption of microbial cell membranes or interference with metabolic pathways within the pathogens .

Case Studies and Research Findings

Several studies have explored the biological activities of chromone derivatives, including this compound:

- Cytotoxicity Study : A comprehensive evaluation of chromen-4-one derivatives indicated that modifications could enhance their potency against specific cancer cell lines, suggesting a structure–activity relationship that can be exploited for drug development .

- Mechanistic Insights : Research utilizing molecular docking simulations has provided insights into how these compounds interact with target proteins involved in cancer progression and inflammation, further elucidating their mechanisms of action .

- Comparative Analysis : Studies comparing various chromone derivatives have shown that those with halogen substitutions (like chlorine) generally exhibit greater biological activity than their non-substituted analogs due to increased lipophilicity and binding affinity to biological targets .

Propiedades

IUPAC Name |

7-chlorochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQABSXUHNBEPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)OC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60434847 | |

| Record name | 7-chloro-4h-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101860-74-6 | |

| Record name | 7-chloro-4h-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.